molecular formula C12H10BrNO B8791612 [6-(4-Bromophenyl)pyridin-3-yl]methanol

[6-(4-Bromophenyl)pyridin-3-yl]methanol

Cat. No.: B8791612
M. Wt: 264.12 g/mol
InChI Key: HROCZHYHAXTFMT-UHFFFAOYSA-N
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Description

[6-(4-Bromophenyl)pyridin-3-yl]methanol is a pyridine derivative featuring a bromophenyl substituent at the 6-position of the pyridine ring and a hydroxymethyl group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Synthesis typically involves multi-step reactions, such as coupling 4-bromoacetophenone with aldehydes and cyanoacetate derivatives under reflux conditions , or via nucleophilic substitution reactions using sodium hydride (NaH) in dimethylformamide (DMF) .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

[6-(4-bromophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H10BrNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-7,15H,8H2

InChI Key

HROCZHYHAXTFMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)CO)Br

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: [6-(3-Bromophenyl)pyridin-3-yl]methanol

The 3-bromophenyl isomer (CAS 887974-56-3) differs only in the bromine substitution position on the phenyl ring. Key comparative data includes:

Property [6-(4-Bromophenyl)pyridin-3-yl]methanol [6-(3-Bromophenyl)pyridin-3-yl]methanol
Molecular Formula C₁₂H₁₀BrNO C₁₂H₁₀BrNO
Molecular Weight Not reported 264.12 g/mol
Density Not reported 1.484 ± 0.06 g/cm³
Boiling Point Not reported 394.7 ± 37.0 °C
pKa Not reported 13.60 ± 0.10

Substituted Pyridines with Extended Functionality

(4-Bromophenyl)(6-(pent-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (11c) This compound incorporates a benzofuran moiety and an alkyne side chain. Key differences include:

  • Synthetic Yield: 50% for 11c vs. 84% for this compound . The lower yield in 11c may arise from steric hindrance due to the bulky benzofuran group.
  • Biological Relevance: The benzofuran-alkyne substituent in 11c is designed for enhanced binding to aromatase enzymes, a target in cancer therapy , whereas the simpler hydroxymethyl group in this compound may prioritize solubility for OLED applications .

Fluorinated Analogs

This fluorinated derivative is discontinued but highlights the role of halogenation in tuning physicochemical properties . Comparatively, this compound lacks fluorine atoms, which may reduce its binding affinity to hydrophobic enzyme pockets but improve synthetic accessibility.

Saturated Ring Derivatives

5-Ethyl 3-methyl (3SR,4RS,5SR,6SR)-6-(4-bromophenyl)-3-cyano-2,4-bis(4-fluorophenyl)-3,4,5,6-tetrahydropyridine-3,5-dicarboxylate (8) This tetrahydropyridine derivative features a saturated ring and multiple stereogenic centers. Key contrasts:

  • Synthesis Complexity: Compound 8 requires multicomponent reactions with 4-fluorobenzaldehyde and methyl 3-(4-bromophenyl)-3-oxopropanoate, yielding only 24% of the intermediate , whereas this compound is synthesized more efficiently .

Preparation Methods

Suzuki–Miyaura Cross-Coupling for Aryl Functionalization

The Suzuki–Miyaura reaction is pivotal for introducing the 4-bromophenyl group at the pyridine C6 position. Starting with 6-bromopyridine-3-carbaldehyde, cross-coupling with 4-bromophenylboronic acid under palladium catalysis achieves selective aryl transfer.

Reaction Conditions :

  • Catalyst : [(dppf)PdCl₂] (5 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : Water/1,4-dioxane (1:3 v/v)

  • Temperature : 100°C

  • Time : 6–8 hours

This method yields [6-(4-bromophenyl)pyridin-3-yl]carbaldehyde as an intermediate, with isolated yields of 60–65%. Competing catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ resulted in no reaction under identical conditions.

Table 1: Optimization of Suzuki–Miyaura Cross-Coupling Conditions

EntryCatalystBaseSolventYield (%)
1[(dppf)PdCl₂]Cs₂CO₃Water/1,4-dioxane60–65
2Pd(OAc)₂K₂CO₃DMSONR
3PdCl₂(PPh₃)₂Na₂CO₃DMFNR

NR = No reaction observed.

Reductive Conversion of Aldehyde to Methanol

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol or ethanol.

Procedure :

  • Dissolve [6-(4-bromophenyl)pyridin-3-yl]carbaldehyde (1.0 equiv) in anhydrous methanol.

  • Add NaBH₄ (2.0 equiv) portion-wise at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with ice-cold water and extract with ethyl acetate.

Yield : 85–90% after purification by silica gel chromatography. Alternative reductants like LiAlH₄ require stringent anhydrous conditions but achieve comparable yields (88–92%).

Alternative Synthetic Pathways

Hantzsch Pyridine Synthesis with Pre-Functionalized Aldehydes

A modular approach constructs the pyridine ring de novo using 4-bromophenylacetaldehyde, methyl acetoacetate, and ammonium acetate. This one-pot cyclization forms 6-(4-bromophenyl)pyridine-3-carbaldehyde directly, bypassing cross-coupling steps.

Conditions :

  • Temperature : 80°C (reflux in ethanol)

  • Time : 12 hours

  • Yield : 45–50% (lower due to competing side reactions)

Directed Bromination of Pre-Assembled Pyridines

Bromination of 3-(hydroxymethyl)pyridine at C6 using N-bromosuccinimide (NBS) and a Lewis acid (e.g., FeBr₃) introduces the bromine atom. Subsequent Suzuki coupling attaches the 4-bromophenyl group.

Challenges :

  • Regioselectivity issues (para-bromination dominates without directing groups).

  • Moderate yields (50–55%) due to over-bromination.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow setups enhances reproducibility and safety for large-scale Suzuki couplings:

  • Residence Time : 30 minutes at 120°C

  • Catalyst Loading : 2 mol% [(dppf)PdCl₂]

  • Throughput : 1.2 kg/day with 95% purity.

Solvent and Catalyst Recycling

  • Solvent Recovery : Distillation reclaims 90% of 1,4-dioxane.

  • Pd Reclamation : Ion-exchange resins recover >80% palladium from reaction mixtures.

Mechanistic Insights and Side-Reaction Mitigation

Oxidative Addition and Transmetalation in Suzuki Coupling

The [(dppf)PdCl₂] catalyst undergoes oxidative addition with 6-bromopyridine-3-carbaldehyde, forming a Pd(II) intermediate. Transmetalation with 4-bromophenylboronic acid precedes reductive elimination to yield the biaryl product.

Key Side Reactions :

  • Proto-Deboronation : Minimized using degassed solvents and inert atmospheres.

  • Homocoupling : Suppressed by maintaining a 1:1 stoichiometry of boronic acid and bromide .

Q & A

Q. What role does the methanol group play in the supramolecular assembly of this compound?

  • Crystal Engineering : The -OH group acts as a hydrogen-bond donor, directing 1D chains or 2D layers. Co-crystallization with carboxylic acids can stabilize heteromeric synthons (e.g., R_2$$^2(8) motifs) .

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